

NVP-BSK805: A Potent and Selective Chemical Probe for Interrogating JAK2 Function

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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of NVP-BSK805, a substituted quinoxaline compound, and its utility as a potent and selective ATP-competitive inhibitor for studying the function of Janus kinase 2 (JAK2). The discovery of an activating mutation in JAK2 (V617F) has been a significant breakthrough in understanding the molecular basis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2] This has established JAK2 as a key therapeutic target. NVP-BSK805 serves as a critical tool for dissecting the downstream signaling pathways regulated by both wild-type and mutant JAK2, and for evaluating the therapeutic potential of JAK2 inhibition.

Mechanism of Action and Selectivity

NVP-BSK805 functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK2.[1][2][3] This mode of action prevents the phosphorylation of JAK2 itself and its downstream substrates, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). The compound exhibits high potency for JAK2 and displays a significant selectivity profile within the JAK family and across the broader kinome.[1][4]

Data Presentation: Quantitative Analysis

The efficacy and selectivity of NVP-BSK805 have been quantified through various biochemical and cellular assays. The following tables summarize these key metrics.



Table 1: Biochemical Potency and Selectivity of NVP-BSK805

This table outlines the half-maximal inhibitory concentration (IC50) values of NVP-BSK805 against JAK family kinases and its calculated inhibition constant (Ki). The data demonstrates sub-nanomolar potency against JAK2 and a more than 20-fold selectivity for JAK2 over other family members.[1][4][5]

Target Kinase	Assay Type	IC50 Value (nM)	Ki Value (nM)
JAK2 (JH1 domain)	Cell-free	0.48[6][7]	0.43 ± 0.02[6]
JAK2 (full-length, WT)	Cell-free	0.58 ± 0.03[4][6]	N/A
JAK2 (full-length, V617F)	Cell-free	0.56 ± 0.04[4][6]	N/A
JAK1 (JH1 domain)	Cell-free	31.63[6][7]	N/A
JAK3 (JH1 domain)	Cell-free	18.68[6][7]	N/A
TYK2 (JH1 domain)	Cell-free	10.76 - 11[5][6][7]	N/A

JH1: Janus Homology 1 (catalytic domain). WT: Wild-Type.

Table 2: Cellular Activity of NVP-BSK805

This table presents the half-maximal growth inhibition (GI50) of NVP-BSK805 in various hematopoietic cell lines. The compound potently inhibits the proliferation of cells harboring the activating JAK2(V617F) mutation, while showing significantly less activity against cells dependent on other signaling pathways, such as BCR-ABL.

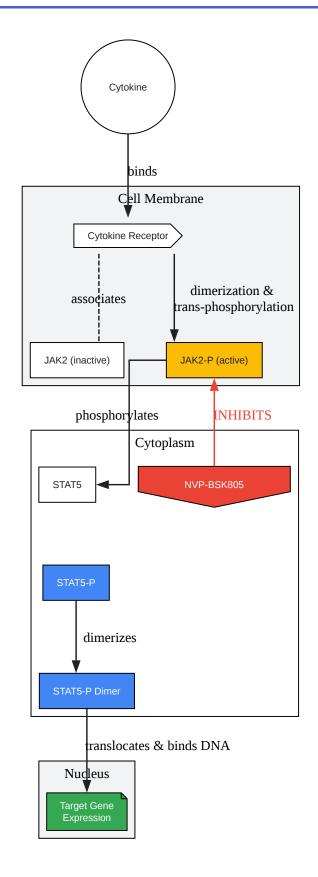


Cell Line	Relevant Mutation(s)	GI50 Value (nM)
SET-2	JAK2(V617F)	<100[5][6]
HEL	JAK2(V617F)	<100[6]
CHRF-288-11	JAK2(V617F)	<100[8]
K-562	BCR-ABL	>1000 (>1 µM)[5]
СМК	JAK3(A572V)	~2000 (~2 µM)[5]

Visualizing the Mechanism: Signaling and Workflows JAK2-STAT5 Signaling Pathway Inhibition

The diagram below illustrates the canonical JAK2-STAT5 signaling pathway and highlights the point of inhibition by NVP-BSK805. Upon cytokine binding, receptor dimerization brings two JAK2 molecules into close proximity, allowing for trans-phosphorylation and activation. Activated JAK2 then phosphorylates STAT5, leading to its dimerization, nuclear translocation, and regulation of target gene expression. NVP-BSK805 blocks the initial JAK2 activation step.





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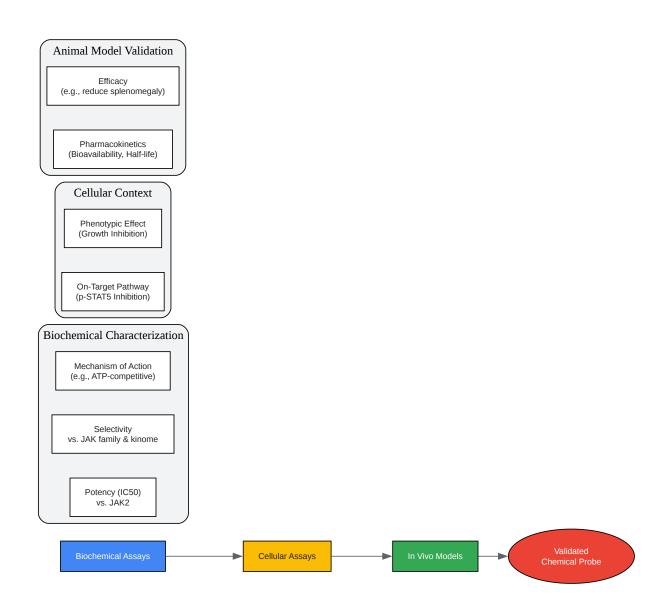
Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.



Chemical Probe Validation Workflow

The development and validation of a chemical probe like NVP-BSK805 follows a logical progression from initial biochemical characterization to in vivo model testing. This workflow ensures that the probe is potent, selective, and active in a relevant biological context.





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Caption: A logical workflow for validating a chemical probe.



Experimental Protocols

Detailed methodologies are crucial for the reproducible application of NVP-BSK805 in research.

Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)

This protocol is used to determine the IC50 value of NVP-BSK805 against a specific kinase.

- Reagents & Materials:
 - Recombinant full-length JAK2 enzyme.
 - Biotinylated peptide substrate.
 - Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
 - [γ-³³P]ATP.
 - NVP-BSK805 serially diluted in DMSO.
 - Streptavidin-coated filter plates.
 - Scintillation counter.
- Procedure:
 - 1. Prepare a reaction mixture containing kinase buffer, peptide substrate, and recombinant JAK2 enzyme in each well of a 96-well plate.
 - 2. Add NVP-BSK805 at a range of final concentrations (e.g., 0.01 nM to 10 μ M) to the wells. Include DMSO-only wells as a control (100% activity).
 - 3. Initiate the kinase reaction by adding [y-33P]ATP.
 - 4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).



- 5. Stop the reaction by adding EDTA.
- 6. Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.
- 7. Wash the plate multiple times to remove unincorporated [y-33P]ATP.
- 8. Measure the radioactivity in each well using a scintillation counter.
- 9. Calculate the percent inhibition for each NVP-BSK805 concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.

Protocol 2: Cellular Proliferation Assay (WST-1)

This protocol measures the effect of NVP-BSK805 on the proliferation of JAK2-dependent cell lines.

- · Reagents & Materials:
 - JAK2(V617F)-positive cells (e.g., SET-2) and control cells.
 - Complete cell culture medium.
 - NVP-BSK805 stock solution in DMSO.
 - WST-1 cell proliferation reagent.
 - 96-well cell culture plates.
 - Microplate reader.
- Procedure:
 - 1. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
 - 2. Treat the cells with a serial dilution of NVP-BSK805 (e.g., 1 nM to 10 μ M). Include DMSO-only wells as a negative control.



- 3. Incubate the cells for 72 hours at 37°C in a 5% CO2 environment.[4]
- 4. Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
- 5. Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
- 6. Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the GI50 value.

Protocol 3: Western Blotting for Phospho-STAT5 Inhibition

This protocol assesses the on-target effect of NVP-BSK805 by measuring the phosphorylation status of STAT5, a direct downstream target of JAK2.

- Reagents & Materials:
 - JAK2(V617F)-positive cells (e.g., MB-02, SET-2).[2]
 - NVP-BSK805.
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
 - Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.
 - HRP-conjugated secondary antibody.
 - SDS-PAGE gels and transfer system.
 - Chemiluminescence detection reagent.
- Procedure:
 - 1. Culture cells and treat with increasing concentrations of NVP-BSK805 for 1-2 hours.[2]
 - Harvest and lyse the cells on ice using lysis buffer.



- 3. Determine protein concentration using a BCA or Bradford assay.
- Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
- 5. Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
- 6. Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
- 7. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- 8. Detect the signal using a chemiluminescence substrate and an imaging system.
- 9. Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.
- 10. Quantify band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.

In Vivo Efficacy

In vivo studies have confirmed the utility of NVP-BSK805. The compound demonstrates good oral bioavailability and a long half-life.[1][4] In a Ba/F3 JAK2(V617F) cell-driven mouse model, oral administration of NVP-BSK805 effectively suppressed STAT5 phosphorylation in the spleen, reduced splenomegaly, and inhibited the spread of leukemic cells.[1][6] Furthermore, it potently suppressed erythropoietin-induced polycythemia in both mice and rats, demonstrating its efficacy in disease-relevant models.[1][4]

Conclusion

NVP-BSK805 stands out as a high-quality chemical probe for the study of JAK2 kinase. Its subnanomolar potency, significant selectivity over other JAK family members, and demonstrated ability to inhibit JAK2 signaling in cellular and in vivo models make it an invaluable tool. For researchers in oncology, hematology, and signal transduction, NVP-BSK805 enables precise interrogation of the biological roles of JAK2 in both normal physiology and disease states, and serves as a benchmark for the development of novel therapeutic agents targeting this critical kinase.



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